

Spectroscopic Profile of 5-Hydroxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxynicotinic acid

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **5-Hydroxynicotinic acid**, a significant molecule in various research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **5-Hydroxynicotinic acid**.

^1H NMR Data

The ^1H NMR spectrum of **5-Hydroxynicotinic acid** provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted data in deuterated dimethyl sulfoxide (DMSO- d_6) is presented in Table 1.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **5-Hydroxynicotinic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.48	Doublet (d)	1.5	1	H-2
8.26	Doublet (d)	2.6	1	H-6
7.51	Doublet (d)	1.9	1	H-4

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. As specific experimental data for **5-Hydroxynicotinic acid** is not readily available in the searched literature, Table 2 provides estimated chemical shift ranges based on the analysis of similar pyridine and carboxylic acid derivatives.

Table 2: Estimated ¹³C NMR Spectroscopic Data for **5-Hydroxynicotinic Acid**

Chemical Shift (δ) ppm	Assignment
165 - 185	C=O (Carboxylic Acid)
150 - 165	C-5 (C-OH)
140 - 155	C-2
135 - 150	C-6
120 - 135	C-4
110 - 125	C-3

Experimental Protocol for NMR Spectroscopy

I. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of high-purity **5-Hydroxynicotinic acid**.

- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. Instrument Setup and Data Acquisition

- Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.
- Tuning and Locking: Tune the probe for both 1H and ^{13}C frequencies and lock the field using the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
- 1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Employ a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to encompass the expected range (e.g., 0-200 ppm).
 - Use a relaxation delay of 2-5 seconds.

III. Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID).
- **Phasing and Baseline Correction:** Manually or automatically phase the spectrum and correct the baseline.
- **Referencing:** Reference the ^1H spectrum to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm) and the ^{13}C spectrum to the solvent peak ($\delta = 39.52$ ppm).
- **Integration and Peak Picking:** Integrate the signals in the ^1H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The characteristic IR absorption bands for **5-Hydroxynicotinic acid** are summarized in Table 3.

Table 3: IR Spectroscopic Data for **5-Hydroxynicotinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3273	Broad	O-H stretch (hydroxyl group and carboxylic acid)
~3000-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700-1680	Strong	C=O stretch (carboxylic acid)
~1538	Medium-Strong	C=C and C=N ring stretching
~1393	Medium	O-H bend (in-plane)
~1294	Medium-Strong	C-O stretch (carboxylic acid/phenol)

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the solid **5-Hydroxynicotinic acid** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometric Data

The predicted mass spectrometric data for **5-Hydroxynicotinic acid** is presented in Table 4. The fragmentation pattern is inferred from the common fragmentation pathways of nicotinic acid derivatives.

Table 4: Predicted Mass Spectrometric Data for **5-Hydroxynicotinic Acid**

m/z	Proposed Fragment
139	[M] ⁺ (Molecular Ion)
122	[M - OH] ⁺
94	[M - COOH] ⁺
78	[C ₅ H ₄ N] ⁺

Note: The mzCloud database contains 117 mass spectra for **5-Hydroxynicotinic acid**, which can be consulted for more detailed fragmentation information.

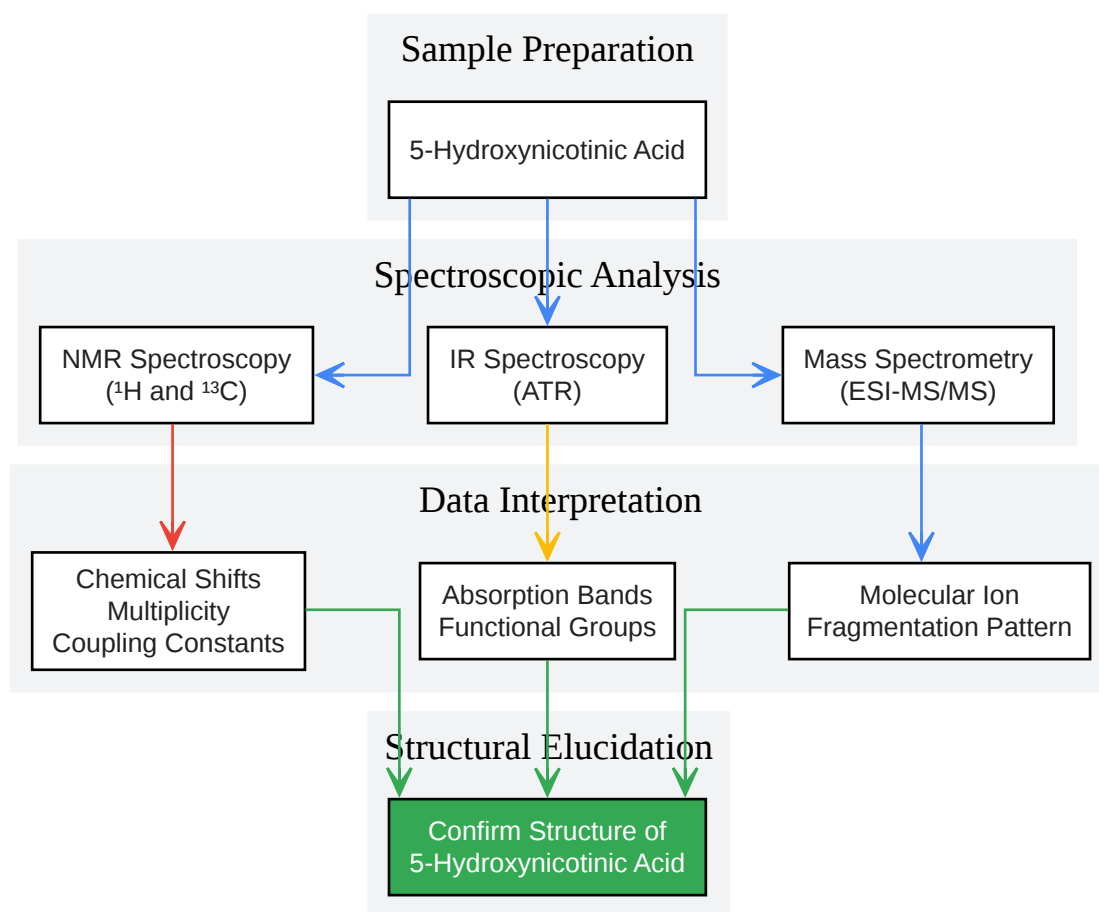
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation:
 - Prepare a stock solution of **5-Hydroxynicotinic acid** in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
- Instrument Setup:
 - Use a mass spectrometer equipped with an electrospray ionization source.

- Calibrate the instrument using a standard calibration solution.
- Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 139) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Process the acquired data to identify the molecular ion and major fragment ions.
 - Propose fragmentation pathways based on the observed mass losses.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **5-Hydroxynicotinic acid**.



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Caption: Workflow for the spectroscopic characterization of **5-Hydroxynicotinic acid**.

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References

- 1. 5-Hydroxynicotinic acid, CAS No. 27828-71-3 - iChemical [ichemical.com]
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